4-bromo-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of bromine, fluorine, sulfonyl, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Sulfonylation: The addition of a sulfonyl group to the fluorophenyl moiety.
Coupling Reaction: The coupling of the furan-2-yl group with the sulfonylated intermediate.
Final Assembly: The final step involves the formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and furan groups are often involved in key interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-(phenylsulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide
- 4-bromo-N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide
- 4-bromo-N-(2-((4-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide
Uniqueness
The presence of the fluorine atom in 4-bromo-N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide can significantly alter its chemical properties and biological activity compared to similar compounds. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFNO5S2/c19-13-3-7-16(8-4-13)28(24,25)21-12-18(17-2-1-11-26-17)27(22,23)15-9-5-14(20)6-10-15/h1-11,18,21H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQROZIXXZZYDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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